molecular formula C15H11ClN2O3S B2642151 3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-70-2

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2642151
CAS RN: 339015-70-2
M. Wt: 334.77
InChI Key: KQRXIVDUPXEGFA-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While the specific synthesis process for “3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole” is not available, similar compounds have been synthesized through various methods. For instance, a series of 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines was designed, synthesized, and evaluated .

Scientific Research Applications

Structural and Docking Studies

  • Crystal Structure and COX-2 Inhibition : A study on tetrazole derivatives, structurally related to 1,2,4-oxadiazoles, used X-ray crystallography to determine their structure and performed molecular docking to understand their orientation and interaction within the cyclooxygenase-2 (COX-2) enzyme active site. These compounds were compared with bioassay studies as COX-2 inhibitors, providing insights into the design of anti-inflammatory agents (Al-Hourani et al., 2015).

Antimicrobial Activities

  • Synthesis and Evaluation of Mannich Bases : Mannich bases bearing the 1,3,4-oxadiazoline ring system were synthesized and screened for their antimicrobial activities. Preliminary results showed that some compounds exhibited promising antimicrobial activities (JagadeeshPrasad et al., 2015).
  • Antimicrobial Activity of Oxadiazoles : Another study synthesized 3,5-diphenylchlorinated-1,2,4-oxadiazoles and evaluated their toxicity towards brine shrimp and antimicrobial activity. These findings contribute to understanding the potential biological applications of oxadiazole derivatives (Machado et al., 2005).

Material Science Applications

  • Proton Exchange Membranes for Fuel Cells : Research into sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole investigated its use as proton exchange membranes for medium-high temperature fuel cells. The study showed excellent thermal, dimensional, and oxidative stability, suggesting its potential as alternative material for proton exchange membrane fuel cells (Xu et al., 2013).

Biological Assessments

  • Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties were evaluated for their antibacterial activities against rice bacterial leaf blight. One derivative in particular showed better activity than commercial agents, highlighting the potential for agricultural applications (Shi et al., 2015).

Photoluminescent Properties

  • Delayed Luminescence in Oxadiazole Derivatives : A study on 2-methyl-5-phenyl-1,3,4-oxadiazoles compared to their diphenyl analogues revealed blue-shifted fluorescence and similar singlet-triplet energy separations. These properties, along with high external quantum efficiency in OLEDs, underscore the potential of oxadiazole derivatives in photoluminescent applications (Cooper et al., 2022).

Future Directions

The future directions for research on “3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, there may be potential for the development of new pharmaceuticals .

properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-8-3-2-7-12(13)15-17-14(18-21-15)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRXIVDUPXEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole

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